Comparative Inhibitory Potency of Orlistat Stereoisomers Against Porcine Pancreatic Lipase (PPL)
In a head-to-head stereochemical SAR study, eight THL stereoisomers were evaluated against porcine pancreatic lipase (PPL). (R,R,S,S)-Orlistat exhibited an IC50 of 20 nM [1]. This is in stark contrast to the therapeutically active (S,S,R,S)-THL (IC50 = 4.0 nM), the less active enantiomer (IC50 = 77 nM), and the least potent diastereomer (IC50 = 930 nM). This data places (R,R,S,S)-Orlistat's potency within the intermediate range of stereoisomers and quantifies its 5-fold lower potency relative to the active pharmaceutical ingredient [1].
| Evidence Dimension | Inhibition of porcine pancreatic lipase (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | (S,S,R,S)-THL: 4.0 nM; Enantiomer: 77 nM; Least active diastereomer: 930 nM; Other active diastereomers: 8.0-20 nM |
| Quantified Difference | 5-fold less potent than (S,S,R,S)-THL |
| Conditions | Hydrolysis of p-nitrophenyl butyrate by porcine pancreatic lipase |
Why This Matters
This quantitative data validates (R,R,S,S)-Orlistat's utility as a distinct reference standard for resolving and quantifying impurities during Orlistat API manufacturing, as its intermediate activity profile allows for clear chromatographic distinction from the highly active API.
- [1] Liu X, Wang Y, Duclos RI Jr, O'Doherty GA. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Med Chem Lett. 2018;9(3):274-278. View Source
